2,1,3-Benzothiadiazole-5-sulfonyl chloride
Overview
Description
2,1,3-Benzothiadiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O2S2. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole-5-sulfonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-5-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
2,1,3-Benzothiadiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the sulfonyl chloride group.
2,1,3-Benzothiadiazole-5-sulfonic acid: The precursor to the sulfonyl chloride derivative.
5-Chloro-2,1,3-benzothiadiazole: A similar compound with a chlorine atom at the 5-position instead of the sulfonyl chloride group.
Uniqueness
2,1,3-Benzothiadiazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S2/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLLNLOVUWBRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379958 | |
Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-60-8 | |
Record name | 2,1,3-benzothiadiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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